N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Description
N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 4-methoxyphenyl group and a hydroxy-isopentylamino-propyl chain. The 4-methoxyphenyl moiety may influence electronic properties and hydrogen bonding, as seen in related sulfonamides .
Properties
IUPAC Name |
N-[2-hydroxy-3-(3-methylbutylamino)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-17(2)13-14-23-15-20(25)16-24(19-7-9-21(28-4)10-8-19)29(26,27)22-11-5-18(3)6-12-22/h5-12,17,20,23,25H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGQBOWBKLKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(C)C)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅N₃O₃S
- Molecular Weight : 357.47 g/mol
Antiinflammatory and Antioxidant Effects
Recent studies have indicated that sulfonamide derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. Specifically, it demonstrated potent inhibition against platelet-type 12-lipoxygenase (12-LOX), which is implicated in various pathophysiological conditions including skin diseases and cancer .
| Activity | IC50 Value (nM) | Mechanism |
|---|---|---|
| 12-LOX Inhibition | <50 | Competitive inhibition of enzyme activity |
| Anti-inflammatory | - | Reduces pro-inflammatory cytokine production |
| Antioxidant | - | Scavenges free radicals |
Anticancer Properties
The compound's ability to modulate LOX activity suggests potential applications in cancer therapy. By inhibiting 12-LOX, it may reduce tumor growth and metastasis in certain cancer types. Studies have shown that compounds with similar structures can decrease cell proliferation in cancer cell lines .
Enzyme Inhibition
In addition to LOX inhibition, the compound has been evaluated for its effects on other enzymes relevant to skin aging and inflammation, such as tyrosinase and collagenase. Preliminary data suggest that it may inhibit these enzymes, contributing to its potential as a therapeutic agent for skin-related conditions .
Case Studies
- Skin Aging Model : In a study focusing on skin aging, compounds similar to this compound were tested for their ability to inhibit tyrosinase and collagenase. The results indicated significant inhibition, suggesting a protective effect against photoaging .
- Cancer Cell Lines : In vitro studies using various cancer cell lines showed that the compound could reduce cell viability and induce apoptosis in a dose-dependent manner. This effect was attributed to the downregulation of LOX-mediated pathways .
The primary mechanism through which this compound exerts its biological effects appears to be through competitive inhibition of specific enzymes involved in inflammatory processes. By targeting LOXs, the compound decreases the production of inflammatory mediators such as leukotrienes, which are known to exacerbate conditions like asthma and arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aminoalkyl Substituents
Compounds 6h–6k () share the 4-methylbenzenesulfonamide backbone but differ in substituents:
- 6h: Contains phenyl and benzylamino groups (C23H27N2O3S, 95% purity, colorless solid).
- 6i : Features a piperidinyl group (C15H25N2O3S, 92% purity, colorless solid).
- 6j: Substituted with butylamino (C14H25N2O3S, 77% purity, colorless paste).
- 6k: Includes benzylamino (C14H25N2O3S, 65% purity, colorless paste).
Comparison with Target Compound :
- The target compound’s isopentylamino group (branched C5 chain) contrasts with 6j’s linear butylamino (C4) and 6k’s benzylamino (aromatic). Branching may improve metabolic stability and membrane permeability compared to linear chains.
- Purity and physical state variations (e.g., solids vs.
Table 1: Aminoalkyl-Substituted Sulfonamides
*Inferred molecular formula: C22H32N2O4S (based on substitution pattern).
Sulfonamides with Oxygen-Containing Substituents
Compounds 37f, 37h, 37l, 37o () incorporate phenoxy, nitrophenoxy, and benzyloxy groups:
- 37f: Dual phenoxy and nitrophenoxy groups (C26H30N2O9S, colorless solid).
- 37o: Pyrrolidinyl and phenoxy substituents (white wax, C26H31NO6S).
Comparison with Target Compound :
Simplified Sulfonamide Analogues
N-(4-Methoxyphenyl)benzenesulfonamide () lacks the hydroxypropyl and aminoalkyl chains:
- Simpler structure (C13H13NO3S) with confirmed crystallinity and bioactivity studies .
Comparison with Target Compound :
- The target compound’s additional hydroxy-isopentylamino-propyl chain introduces hydrogen-bonding sites and steric bulk, likely altering binding affinity in biological systems compared to the simpler analog.
Implications for Bioactivity
Though activity data are lacking, sulfonamides with methoxyphenyl groups (e.g., ) are often explored for antimicrobial or anticancer properties. The target compound’s isopentylamino group may enhance cell penetration, while the 4-methoxyphenyl moiety could modulate target interactions via π-stacking or hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
